molecular formula C16H12FN3O3 B1329280 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- CAS No. 56287-73-1

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

Cat. No. B1329280
CAS RN: 56287-73-1
M. Wt: 313.28 g/mol
InChI Key: YLWBZTIVGRUKCL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. These compounds have been studied extensively for their potential use in medicinal chemistry, particularly due to their CNS depressant, anticonvulsant, antibacterial, and hypolipidemic activities . The specific compound of interest, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone, is a derivative of 4(3H)-quinazolinone that has been modified to potentially enhance its pharmacological properties.

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones can be achieved through various methods. A palladium-catalyzed carbonylative synthesis using 2-bromoformanilides and organo nitros with Mo(CO)6 as a multiple promoter has been developed, which yields the desired products in moderate to excellent yields . Another approach involves the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, which allows for the incorporation of fluorine atoms into the quinazolinone structure . Additionally, green synthesis methods have been employed to produce 3-amino-2-methyl-quinazolin-4(3H)-ones, which serve as synthones for further functionalization .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, the crystal structure of a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing a monoclinic system with specific unit cell parameters . The presence of substituents such as fluorine and nitro groups can significantly influence the electronic properties of the molecule, as evidenced by Raman and Hirshfeld surface analyses .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions, including cyclization, condensation, and nucleophilic aromatic substitution. The introduction of halogen atoms, such as fluorine, can enhance the reactivity of these compounds, leading to the formation of novel derivatives with potential biological activities . The reactivity of these compounds can be further manipulated by the introduction of different substituents, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure. The introduction of fluoromethyl groups has been shown to increase CNS depressant activities and reduce toxicity compared to their parent compounds . The presence of nitro and other substituents can also affect the photodynamic properties of these compounds, making them photo-active towards plasmid DNA under UV irradiation . Additionally, the solubility and absorption of these compounds can be modulated by varying the substituents, which is important for their potential use as hypolipidemic agents .

Scientific Research Applications

Synthesis and Dyeing Properties

  • 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones have been synthesized from readily available materials for producing styryl disperse dyes for polyester and novel azo disperse dyes. However, the fastness properties of these dyes on polyester were found to be disappointing (Bhatti & Seshadri, 2004).

DNA Interaction and Photodynamic Therapy

  • Synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones exhibit photo-activity towards plasmid DNA under UV irradiation. Some of these compounds, particularly the 6-nitro derivatives, showed potential for development into photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Corrosion Inhibition

  • Quinazolinone derivatives have been synthesized and characterized as corrosion inhibitors for mild steel in acidic media. They demonstrated significant inhibition efficiency, with some reaching up to 96% efficiency at certain concentrations (Errahmany et al., 2020).

Dye Synthesis

  • Acid quinazolinone dyes based on 3-(4-aminophenyl)-7-nitro-2-phenylquinazolin-4(3H)-one have been synthesized, showing good dyeing performance and fastness properties on various fibers like silk, wool, and cotton (Parekh et al., 2012).

Chemosensors

  • Quinazolinone derivatives have been designed and synthesized as colorimetric chemosensors for detecting cations in aqueous media and biological samples. They showed high selectivity and specificity for detecting copper and mercury ions (Ayman. M et al., 2020).

Chemical Synthesis

  • Various 2-substituted and 3-aryl-4(3H)-quinazolinones have been synthesized, with some showing promising anticonvulsant activity in preliminary screenings (Wolfe et al., 1990).

properties

IUPAC Name

2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWBZTIVGRUKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204828
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

CAS RN

56287-73-1
Record name 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 g(0.05 mol) of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine and 25.5 g(0.25 mol) of acetic acid anhydride are dissolved in 250 ml of glacial acetic acid. The solution is refluxed for 2 hours under heating. Then, the reaction solution is evaporated to remove solvent. The residue thus obtained is poured into ice-water, and the aqueous mixture is adjusted to pH 9 with potassium carbonate. The crystalline precipitate is collected by filtration. 15.5 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone are obtained.
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16.5 g
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25.5 g
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250 mL
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ice water
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